2H-Pyrido[3,2-e][1,2]oxazine

Synthetic methodology Cycloaddition Reaction yield

2H-Pyrido[3,2-e][1,2]oxazine (CAS 113059-78-2) is a critically underrepresented [3,2-e] N,O-bicyclic scaffold, distinct from the widely commercialized pyrido[1,4]oxazine isomers. Its oxidatively labile N–O bond offers unique bioactivation potential for hypoxia-activated prodrugs and tunable controlled-release design, advantages unattainable with 1,4-oxazine ether linkages. Procurement directly supports IP-freedom operations in ALK5 (TGF-β type I) inhibitor programs as documented in WO2022013311A1. The 2025 Chen et al. JOC protocol validates this scaffold as a benchmark substrate for base-promoted [4+2] cycloaddition, enabling robust derivative library expansion via C–H functionalization or cross-coupling. Sourcing the unsubstituted parent core ensures synthetic versatility and diastereoselective control from the start.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 113059-78-2
Cat. No. B570930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[3,2-e][1,2]oxazine
CAS113059-78-2
Synonyms2H-Pyrido[3,2-e]-1,2-oxazine(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESC1=CC2=C(N=C1)ONC=C2
InChIInChI=1S/C7H6N2O/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5,9H
InChIKeyLWKOMYQAKXMBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[3,2-e][1,2]oxazine Procurement Guide: Core Chemical Profile and Scarcity Context


2H-Pyrido[3,2-e][1,2]oxazine (CAS 113059-78-2, C₇H₆N₂O) is a bicyclic N,O-heterocyclic scaffold comprising a pyridine ring fused to a 1,2-oxazine moiety . Unlike the widely explored pyrido[1,4]oxazine isomers, this specific [3,2-e] ring fusion pattern remains underrepresented in the patent and primary literature, with synthetic protocols only recently achieving robust yields and high diastereoselectivity via [4+2] cycloaddition strategies [1]. Its utility stems from the oxidatively labile N–O bond, which confers bioactivation potential distinct from carbon-only heterocyclic isosteres, positioning it as a versatile intermediate for constructing functionally diverse libraries [2].

Why 2H-Pyrido[3,2-e][1,2]oxazine Cannot Be Replaced by Common Pyrido[1,4]oxazine or Benzoxazine Analogs


Interchanging 2H-pyrido[3,2-e][1,2]oxazine with the more commercially abundant pyrido[3,2-b][1,4]oxazine or benzoxazine scaffolds introduces significant synthetic and functional divergence. The [1,2]-oxazine N–O bond in the target compound exhibits a distinct electronic environment and reduction potential compared to the [1,4]-oxazine ether linkage, directly impacting bioactivation pathways in prodrug design and metabolic stability [1]. Furthermore, synthetic routes optimized for 1,4-benzoxazines consistently fail when applied to pyrido[3,2-e] systems due to altered ring electronics and regioselectivity requirements; published protocols for the target scaffold demand specifically tuned base-promoted [4+2] cycloaddition conditions using α-chlorogenated oximes, which do not transfer to isomeric pyrido-oxazine syntheses [2].

Quantitative Differentiation of 2H-Pyrido[3,2-e][1,2]oxazine: Comparative Synthesis Yield, Regioselectivity, and Scaffold Utility


Synthetic Efficiency: [4+2] Cycloaddition Yields versus Multi-Step Traditional Routes

A 2025 [4+2] cycloaddition protocol using α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines under mild base-promoted conditions delivers functionalized pyrido[3,2-e][1,2]oxazines in satisfactory yields, typically ranging from 60–85% depending on substitution pattern [1]. This represents a substantial improvement over earlier multi-step condensation approaches that employed 2-amino-3-hydroxypyridine derivatives and frequently suffered from competing isomer formation and low isolated yields (<40%) [2].

Synthetic methodology Cycloaddition Reaction yield

Regioselectivity Advantage: Exclusive Formation of [3,2-e] over Isomeric Pyrido-oxazines

The base-promoted [4+2] cycloaddition of α-chlorogenated oximes with 1,4-dihydropyridines proceeds with excellent regioselectivity to afford exclusively the pyrido[3,2-e][1,2]oxazine scaffold [1]. This contrasts sharply with condensation methods for pyrido[1,4]oxazines, where reactions of 2-protected-amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate generate mixtures of two isomeric pyrido-oxazines that require chromatographic separation [2].

Regioselectivity Cycloaddition Scaffold purity

Stability Profile: Differential Hydrolytic Behavior of Pyrido[1,2]oxazine versus Pyrido[1,4]oxazine Rings

¹H NMR monitoring of hydrolytic decomposition reveals that pyrido[1,2]oxazine derivatives exhibit distinct decomposition kinetics and intermediate profiles compared to benzoxazine and pyrido[1,4]oxazine analogs [1]. The presence of the electron-withdrawing pyridine nitrogen adjacent to the oxazine oxygen in the [3,2-e] fusion modulates N–O bond lability, which directly influences the rate of ring opening under aqueous conditions—a parameter critical for both storage stability and controlled prodrug activation [2].

Hydrolytic stability NMR monitoring Oxazine ring

Patent Landscape: Scaffold Privilege as ALK5 Kinase Inhibitor Intermediate

Pyrido-oxazine scaffolds are explicitly claimed as core heterocyclic frameworks in multiple patent families targeting ALK5 (TGF-β type I receptor) inhibition, with pyrido[3,2-e][1,2]oxazine representing a distinct fusion pattern relative to the more common pyrido[3,4-b][1,4]oxazine series [1]. While direct IC₅₀ data for the unsubstituted parent scaffold are not disclosed in public patents, the structural distinction of the [3,2-e] vs. [3,4-b][1,4] fusion confers different vectors for substitution and distinct ATP-binding pocket complementarity [2].

ALK5 inhibitor TGF-β receptor Medicinal chemistry

Primary Procurement and Research Applications for 2H-Pyrido[3,2-e][1,2]oxazine


Medicinal Chemistry: ALK5 Kinase Inhibitor Scaffold Diversification

Sourcing 2H-pyrido[3,2-e][1,2]oxazine enables exploration of a distinct [3,2-e] fusion pattern not covered by the saturated pyrido[1,4]oxazine series. This scaffold provides alternative substitution vectors for ATP-binding pocket engagement in TGF-β type I receptor (ALK5) inhibitor programs, as documented in WO2022013311A1 and related patent families [1]. Procurement supports hit-to-lead expansion where IP freedom-to-operate or differential kinase selectivity is sought relative to established pyrido[3,4-b][1,4]oxazine cores.

Synthetic Methodology Development: [4+2] Cycloaddition Protocol Benchmarking

The 2025 Chen et al. JOC protocol establishes this scaffold as a benchmark substrate for base-promoted [4+2] cycloaddition reactions using α-chlorogenated oximes [1]. Laboratories developing novel heterocyclization methodologies can use this compound as a reference standard to validate regioselectivity and diastereoselectivity outcomes, given the protocol's demonstrated exclusive formation of the [3,2-e] isomer with yields of 60–85% [1].

Prodrug Design: N–O Bond Bioactivation and Bioreductive Trigger Studies

The oxidatively labile N–O bond in the 1,2-oxazine ring confers potential as a bioreductive trigger in hypoxia-activated prodrugs [1]. The differential hydrolytic stability of pyrido[1,2]oxazine relative to [1,4]oxazine systems, as characterized by ¹H NMR decomposition monitoring, makes this scaffold suitable for controlled-release design where tunable N–O bond lability is required [2].

Heterocyclic Library Construction: Diversification via C–H Functionalization

The unsubstituted parent scaffold serves as a versatile intermediate for constructing functionalized pyrido-oxazine libraries via subsequent C–H functionalization or cross-coupling chemistry [1]. The high functional group tolerance and broad substrate scope demonstrated in the [4+2] cycloaddition synthetic route [2] ensures that diverse derivatives can be accessed efficiently once the core scaffold is in hand.

Technical Documentation Hub

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